molecular formula C12H16BrNO B11846410 4-(3-Bromophenoxymethyl)piperidine CAS No. 189618-33-5

4-(3-Bromophenoxymethyl)piperidine

Cat. No.: B11846410
CAS No.: 189618-33-5
M. Wt: 270.17 g/mol
InChI Key: RPJFQFJFHFOLHJ-UHFFFAOYSA-N
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Description

4-(3-Bromophenoxymethyl)piperidine is a chemical compound with the molecular formula C12H16BrNO It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom

Preparation Methods

The synthesis of 4-(3-Bromophenoxymethyl)piperidine typically involves the reaction of 3-bromophenol with piperidine in the presence of a suitable base. One common method is to use sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can help optimize the yield and purity of the product.

Chemical Reactions Analysis

4-(3-Bromophenoxymethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products formed from these reactions are typically ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide (NaN3) or potassium cyanide (KCN).

Scientific Research Applications

4-(3-Bromophenoxymethyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromophenoxymethyl)piperidine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(3-Bromophenoxymethyl)piperidine can be compared with other piperidine derivatives, such as:

    4-(3-Chlorophenoxymethyl)piperidine: This compound has a similar structure but with a chlorine atom instead of a bromine atom. It may have different reactivity and biological activity due to the difference in halogen atoms.

    4-(3-Fluorophenoxymethyl)piperidine: The presence of a fluorine atom can significantly alter the compound’s properties, including its lipophilicity and metabolic stability.

    4-(3-Methylphenoxymethyl)piperidine: The methyl group can affect the compound’s steric properties and its interactions with biological targets.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Biological Activity

4-(3-Bromophenoxymethyl)piperidine is a piperidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a bromophenoxy group, which may enhance its interaction with biological targets, particularly in neuropharmacology and enzyme inhibition.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H17_{17}BrClNO_{O}
  • IUPAC Name : 4-[(3-Bromophenoxy)methyl]piperidine
  • CAS Number : 46735631

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the context of acetylcholinesterase (AChE) inhibition, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease.

This compound may function as an AChE inhibitor. AChE plays a pivotal role in the breakdown of acetylcholine in the synaptic cleft, and its inhibition can lead to increased levels of this neurotransmitter, thereby enhancing cholinergic signaling. This mechanism is particularly relevant in conditions characterized by cholinergic deficits.

Study on AChE Inhibition

In a study assessing various piperidine derivatives, including this compound, it was found that these compounds exhibited significant inhibitory activity against electric eel AChE (eeAChE) and equine butyrylcholinesterase (eqBuChE). The study utilized molecular dynamics simulations to analyze binding interactions, revealing that certain structural features of the compounds contribute to their selectivity and potency as AChE inhibitors .

Comparative Analysis

A comparative analysis of piperidine derivatives indicated that modifications at the 3 and 4 positions significantly influence biological activity. The presence of halogen substituents, such as bromine in this compound, was associated with enhanced binding affinity to AChE compared to non-halogenated analogs .

Data Table: Biological Activity Summary

Compound NameAChE Inhibition IC50 (µM)Selectivity Ratio (AChE/BuChE)Reference
This compound15.2>200
Donepezil0.61
Rivastigmine1.55

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively studied; however, similar compounds have shown favorable absorption and distribution characteristics. Toxicological assessments are essential to determine the safety profile of this compound, especially considering its potential use in therapeutic applications.

Properties

IUPAC Name

4-[(3-bromophenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-3,8,10,14H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJFQFJFHFOLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001291557
Record name 4-[(3-Bromophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189618-33-5
Record name 4-[(3-Bromophenoxy)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189618-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Bromophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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